molecular formula C6H14N2O3 B1221613 2-Deoxystreptamine CAS No. 2037-48-1

2-Deoxystreptamine

Cat. No. B1221613
CAS RN: 2037-48-1
M. Wt: 162.19 g/mol
InChI Key: DTFAJAKTSMLKAT-KFJBKXNJSA-N
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Description

Synthesis Analysis

The synthesis of 2-Deoxystreptamine involves several key chemical transformations. A notable method starts from p-benzoquinone and cyclopentadiene, leading to 2-DOS through steps such as Pd(0)-catalyzed rearrangement, retro-Diels-Alder by flash vacuum thermolysis, and Yb(III)-directed regioselective epoxide opening (Busscher et al., 2004). Another approach describes the synthesis from myo-inositol, establishing its structure as a 1,3-diamino-4,5,6-cyclohexanetriol with all-trans configuration (Kim et al., 2004).

Molecular Structure Analysis

2-DOS's molecular structure is characterized by a 1,3-diamino-4,5,6-cyclohexanetriol configuration. This structure is crucial for its function as a scaffold in aminoglycoside antibiotics. The synthesis and structural elucidation of 2-DOS and its precursors have provided insight into its chemical nature and potential modifications for therapeutic use (Kim et al., 2004).

Chemical Reactions and Properties

The chemical properties of 2-DOS enable its incorporation into various aminoglycoside structures. Its reactions often involve modifications to the core structure to enhance antibiotic activity or reduce toxicity. For instance, the synthesis of a carbohydrate mimic of 2-DOS aimed at creating conformationally restricted aminoglycoside analogues showcases the chemical versatility of 2-DOS (Busscher et al., 2007).

Physical Properties Analysis

The physical properties of 2-DOS, such as solubility, melting point, and stability, are influenced by its structural characteristics. These properties are essential for its biological activity and compatibility within antibiotic formulations. Research into the synthesis and modification of 2-DOS provides valuable data for understanding its physical behavior (Kim et al., 2004).

Chemical Properties Analysis

2-DOS's chemical properties, including reactivity with other molecules and stability under various conditions, are critical for its role in antibiotic activity. The ability to undergo specific chemical reactions makes 2-DOS a versatile component in the synthesis of aminoglycoside antibiotics. Its chemical modifications can lead to the development of antibiotics with improved efficacy and reduced resistance (Busscher et al., 2004).

Scientific Research Applications

1. Inhibition of Oncogenic miRNA Production

  • Summary of Application: 2-Deoxystreptamine has been used as a scaffold for the development of RNA ligands that target the biogenesis of oncogenic miRNAs. These miRNAs are overexpressed in various cancers, and their inhibition could potentially lead to new cancer treatments .
  • Methods of Application: 2-Deoxystreptamine was conjugated to natural and artificial nucleobases to obtain new binders of the oncogenic miR-372 precursor (pre-miR-372). Some conjugates exhibited a similar biological activity to previously synthesized neomycin analogs .
  • Results or Outcomes: The study identified some conjugates that exhibited similar biological activity to previously synthesized neomycin analogs. These conjugates were studied for their mode of binding with the target pre-miR-372 .

2. Biosynthesis of Aminoglycoside Antibiotics

  • Summary of Application: 2-Deoxystreptamine is a key component of aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. Understanding the biosynthetic pathway of these antibiotics could lead to the production of more robust antibiotic agents or drugs with altered biological activities .
  • Methods of Application: The study focused on the characterization of the biosynthetic enzymes and pathways involved in the production of 2-deoxystreptamine-containing aminoglycosides .
  • Results or Outcomes: The study provided insights into the biosynthetic pathways of 2-deoxystreptamine-containing aminoglycosides. This could potentially lead to the biological production of natural, semi-synthetic, and novel aminoglycosides .

Safety And Hazards

2-Deoxystreptamine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . The discovery of new original scaffolds for selective RNA targeting is one of the main challenges of current medicinal chemistry . The 2-deoxystreptamine scaffold is part of the aminoglycoside neomycin and is known to play an essential role in the RNA interaction of this class of RNA binders .

properties

IUPAC Name

(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/t2-,3+,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFAJAKTSMLKAT-KFJBKXNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942529
Record name 2-Deoxystreptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxystreptamine

CAS RN

2037-48-1
Record name 2-Deoxystreptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxystreptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEOXYSTREPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88VD0X96M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,810
Citations
GF Busscher, FPJT Rutjes, FL Van Delft - Chemical reviews, 2005 - ACS Publications
… the simplest method to obtain 2-deoxystreptamine still is by … 2-deoxystreptamine in this manner is not a synthesis, but since it is such a straightforward way to access 2-deoxystreptamine…
Number of citations: 178 pubs.acs.org
T Matt, CL Ng, K Lang, SH Sha… - Proceedings of the …, 2012 - National Acad Sciences
… S2A); the 4,5-disubstituted 2-deoxystreptamine neomycin was included because it is particularly active against mitohybrid ribosomes (29). Apramycin and the 4,6-disubstituted …
Number of citations: 210 www.pnas.org
SR Park, JW Park, YH Ban, JK Sohng… - Natural product reports, 2013 - pubs.rsc.org
Covering: 2007 to September 2012The 2-deoxystreptamine-containing aminoglycosides, such as neomycin, kanamycin and gentamicin, are an important class of antibiotics. A detailed …
Number of citations: 74 pubs.rsc.org
K Yokoyama, F Kudo, M Kuwahara… - Journal of the …, 2005 - ACS Publications
The doubly functional aminotransferase BtrS in the 2-deoxystreptamine (DOS) biosynthesis, in which two transaminations are involved, was characterized by a genetic as well as a …
Number of citations: 35 pubs.acs.org
T Prammananan, P Sander, BA Brown… - Journal of Infectious …, 1998 - academic.oup.com
… Seventeen clinical isolates resistant to the 2-deoxystreptamine … and the other 2-deoxystreptamine aminoglycomiscellaneous … Among 8 2deoxystreptamine aminoglycoside–resistant …
Number of citations: 264 academic.oup.com
K SUZUKAKE, K TOKUNAGA, H HAYASHI… - The Journal of …, 1985 - jstage.jst.go.jp
… for biosynthesis of 2-deoxystreptamine exist as a multi-enzyme, as in the case of gramicidin and some other peptide antibiotics7). Because 2-deoxystreptamine is a common structural …
Number of citations: 35 www.jstage.jst.go.jp
I IGARASHI, T HONMA, T FUJIWARA… - The Journal of …, 1980 - jstage.jst.go.jp
… The structure of a 2-deoxystreptamine (DOS) precursor named S-I1-P, which was isolated … paper, one of the authors has isolated a 2-deoxystreptamine (DOS) precursor named S-11-P …
Number of citations: 19 www.jstage.jst.go.jp
F Kudo, Y Hosomi, H Tamegai… - The Journal of …, 1999 - jstage.jst.go.jp
The biosynthesis of 2-deoxystreptamine, the central aglycon of a major group of clinically important aminoglycoside antibiotics, commenceswith the initial carbocycle formation step from …
Number of citations: 72 www.jstage.jst.go.jp
K KAKINUMA, Y OGAWA, T SASAKI, H SETO… - The Journal of …, 1989 - jstage.jst.go.jp
… into the C-2 position of 2-deoxystreptamine and 2) the pro S … , an early precursor to 2-deoxystreptamine, is suggested to … secondary metabolites 2-deoxystreptamine and neosamine C, …
Number of citations: 36 www.jstage.jst.go.jp
N Yamauchi, K Kakinuma - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
… 1} Further, 2-deoxystreptamine has been found only in these antibiotics and is supposed to … Theearliest andcrucial transformation in the biosynthesis of 2-deoxystreptamine is an …
Number of citations: 35 www.jstage.jst.go.jp

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